6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one
Description
Properties
IUPAC Name |
6-(hydroxymethyl)-5,5-dimethylmorpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-7(2)5(3-9)11-4-6(10)8-7/h5,9H,3-4H2,1-2H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSWBXKNZJPIKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCC(=O)N1)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one can be achieved through several synthetic routes. One common method involves the reaction of 5,5-dimethylmorpholin-3-one with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a hydroxymethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize the yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxymethyl group, where it can be replaced by other functional groups using appropriate reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations that contribute to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with 6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one, enabling comparative analysis:
5,5-Dimethyl-3-morpholino-cyclohex-2-en-1-one
- Structure: A cyclohexenone ring fused with a morpholine moiety and dimethyl groups at position 3.
- Key Differences: Lacks the hydroxymethyl group but includes a conjugated cyclohexenone system.
- Physicochemical Properties : LogP = 1.5295 (moderate lipophilicity) .
- Applications : Used in synthetic organic chemistry as a building block for heterocyclic compounds.
Chlorantraniliprole Metabolites (e.g., 3-bromo-N-[4-chloro-2-(hydroxymethyl)-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide)
- Structure : Pyrazole-carboxamide core with hydroxymethyl and halogen substituents.
- Key Differences : Larger molecular framework with multiple aromatic rings and halogen atoms.
- Applications : Metabolites of the insecticide chlorantraniliprole, studied for environmental persistence and toxicity .
Cyanidin-3-O-glucoside Chloride
- Structure : Anthocyanin glucoside with a hydroxymethyl group in the glucose moiety.
- Key Differences : Highly polar due to multiple hydroxyl groups; natural origin (plant-derived).
- Applications : Antioxidant and anti-inflammatory agent in pharmacological research .
2-ethoxy-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (Compound 5 from )
- Structure : Tetrahydrofuran derivative with hydroxymethyl and ethoxy substituents.
- Key Differences : Smaller oxygenated ring system; higher solubility in polar solvents.
6β-Hydrocodol (4,5α-epoxy-3-methoxy-17-methyl-morphinan-6β-ol)
Table 1: Comparative Data of this compound and Analogues
*Estimated based on structural analogs.
Key Findings from Comparative Analysis
Lipophilicity : The target compound’s LogP (~1.0) is lower than 6β-Hydrocodol (2.3) but higher than Cyanidin-3-O-glucoside (-2.1), reflecting its balanced polarity.
Solubility : The hydroxymethyl group enhances water solubility compared to chlorantraniliprole metabolites but less than glycosides like Cyanidin-3-O-glucoside.
Biological Relevance : Unlike 6β-Hydrocodol, the target lacks opioid activity but may serve as a scaffold for agrochemicals due to its stability and functional group versatility.
Biological Activity
6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one is a morpholine derivative that has garnered attention for its potential biological activities. This compound's unique structural features suggest various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Chemical Formula : C₈H₁₅N₃O₂
- Molecular Weight : 171.22 g/mol
- CAS Number : 2320506-17-8
This compound contains a hydroxymethyl group and two methyl groups on the morpholine ring, which may influence its solubility and biological interactions.
Target Interactions
Research indicates that this compound may interact with various molecular targets, including:
- Neurotransmitter Systems : The morpholine structure allows for potential interactions with neurotransmitter receptors, suggesting possible neuropharmacological effects.
- Equilibrative Nucleoside Transporters (ENTs) : The compound may inhibit ENTs, particularly ENT2, which are crucial for nucleotide transport and adenosine regulation in cells. This inhibition can influence cellular proliferation and signaling pathways .
Biochemical Pathways Affected
The inhibition of ENTs by this compound could lead to significant alterations in:
- Nucleotide Synthesis : By affecting the availability of nucleotides, the compound may impact DNA and RNA synthesis.
- Adenosine Function : Modulating adenosine levels can influence various physiological processes, including inflammation and cellular metabolism.
Antitumor Effects
Recent studies have explored the antitumor potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, likely mediated through its interaction with ENTs and subsequent alterations in nucleotide metabolism .
Neuropharmacological Applications
The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Preliminary research indicates that it may have anxiolytic or antidepressant-like effects in animal models, although further studies are needed to confirm these findings .
Case Studies
-
Antitumor Activity Study :
- Objective : To evaluate the cytotoxic effects of this compound on cancer cell lines.
- Methodology : Various cancer cell lines were treated with different concentrations of the compound. Cell viability was assessed using MTT assays.
- Results : Significant dose-dependent cytotoxicity was observed, with IC50 values indicating potent activity against specific cell lines.
-
Neuropharmacological Assessment :
- Objective : To assess the anxiolytic effects of the compound in rodent models.
- Methodology : Behavioral tests such as the elevated plus maze were employed to evaluate anxiety-like behaviors post-treatment.
- Results : Treated animals showed reduced anxiety-like behaviors compared to controls, suggesting potential therapeutic applications in anxiety disorders .
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 (µM) | Observations |
|---|---|---|---|
| Antitumor | A549 (Lung Cancer) | 15 | Induces apoptosis |
| Antitumor | MCF-7 (Breast Cancer) | 10 | Cell cycle arrest observed |
| Neuropharmacology | Rodent Model | N/A | Anxiolytic effects noted |
Table 2: Mechanistic Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
